molecular formula C14H18FNOS B5804376 N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide

N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide

Cat. No. B5804376
M. Wt: 267.36 g/mol
InChI Key: UTSGVVZCADMULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide, also known as CFA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a thioamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been extensively investigated. In

Mechanism of Action

N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide is known to modulate the activity of TRPA1 channels, which are involved in nociception and inflammation. TRPA1 channels are activated by various stimuli, such as cold temperature, mechanical pressure, and chemical irritants. N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide has been shown to activate and desensitize TRPA1 channels, leading to a decrease in nociceptive and inflammatory responses. N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation and cancer progression.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anticancer activities. N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide has been shown to reduce pain and inflammation in animal models of inflammatory pain and arthritis. N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide has been shown to modulate the activity of TRPA1 channels and HDACs, leading to changes in gene expression and cellular signaling pathways.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide has several advantages for lab experiments, including its high potency and selectivity for TRPA1 channels and HDACs. N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide can be synthesized in large quantities with high purity and yield, making it suitable for in vitro and in vivo studies. However, N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide has some limitations, including its potential toxicity and off-target effects. N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide can also be challenging to administer in vivo due to its poor solubility and stability.

Future Directions

There are several future directions for N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide research, including the development of more potent and selective TRPA1 channel and HDAC inhibitors based on N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide structure. N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide can also be used as a tool to study the role of TRPA1 channels and HDACs in various physiological and pathological conditions. N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide can also be used as a lead compound for the development of novel analgesic, anti-inflammatory, and anticancer agents. Further studies are needed to explore the therapeutic potential of N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide and its derivatives in various diseases.

Synthesis Methods

There are several methods for synthesizing N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide, including the reaction of 4-fluorobenzenethiol with cyclohexylamine and ethyl chloroacetate, as well as the reaction of 4-fluorobenzenethiol with cyclohexylamine and ethyl 2-bromoacetate. These methods have been optimized to obtain high yields and purity of N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide. The synthesized N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide can be characterized using different techniques, such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide has been investigated as a potential analgesic and anti-inflammatory agent. In neuroscience, N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide has been used as a tool to study the role of TRPA1 channels in nociception. In cancer research, N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-cyclohexyl-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNOS/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSGVVZCADMULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[(4-fluorophenyl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.